6-Bromo-3,3-dimethylindoline
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Overview
Description
6-Bromo-3,3-dimethylindoline is a chemical compound with the molecular formula C10H12BrN. It is a derivative of indoline, a bicyclic heterocycle that consists of a benzene ring fused to a pyrrole ring. The presence of a bromine atom at the 6th position and two methyl groups at the 3rd position distinguishes this compound from other indoline derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3,3-dimethylindoline typically involves the bromination of 3,3-dimethylindoline. One common method is to react 3,3-dimethylindoline with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further improve the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3,3-dimethylindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 3,3-dimethylindoline.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Indole derivatives with various functional groups.
Reduction: 3,3-Dimethylindoline.
Substitution: Substituted indoline derivatives with different functional groups.
Scientific Research Applications
6-Bromo-3,3-dimethylindoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Bromo-3,3-dimethylindoline involves its interaction with specific molecular targets. The bromine atom and the indoline ring structure allow the compound to bind to various enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with proteins involved in signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylindoline: Lacks the bromine atom, resulting in different reactivity and biological activity.
6-Bromoindoline: Lacks the two methyl groups at the 3rd position, affecting its chemical properties and applications.
Indoline: The parent compound without any substituents, serving as a basis for comparison
Uniqueness
6-Bromo-3,3-dimethylindoline is unique due to the presence of both the bromine atom and the two methyl groups. This combination of substituents imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6-bromo-3,3-dimethyl-1,2-dihydroindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-10(2)6-12-9-5-7(11)3-4-8(9)10/h3-5,12H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMUHVSOFKGJID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C1C=CC(=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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